Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH

Peptide Synthesis Pseudoproline Chemistry Solid-Phase Peptide Synthesis

β-sheet aggregation in Leu-Thr motifs causes incomplete coupling and truncation products, eroding crude peptide purity and final yield. Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH is a pre-acylated pseudoproline dipeptide that directly resolves this bottleneck. • Recovers ~25% yield otherwise lost to aggregation, as shown in microwave-assisted SPPS. • Eliminates the inefficient acylation of hindered oxazolidine nitrogen - coupling efficiency can drop to ~75% with pseudoproline monomers. • Reduces SPPS cycles by 50% per Leu-Thr junction, cutting solvent consumption and cycle time in cGMP production.

Molecular Formula C28H34N2O6
Molecular Weight 494.6 g/mol
Cat. No. B613429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Leu-Thr(Psi(Me,Me)pro)-OH
Synonyms955048-89-2; Fmoc-Leu-Thr[Psi(Me,Me)Pro]-OH; Fmoc-Leu-Thr(Psime,Mepro)-OH; MolPort-023-223-426; 6928AH; ZINC15722362; AKOS025289508; AK170273
Molecular FormulaC28H34N2O6
Molecular Weight494.6 g/mol
Structural Identifiers
SMILESCC1C(N(C(O1)(C)C)C(=O)C(CC(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
InChIInChI=1S/C28H34N2O6/c1-16(2)14-23(25(31)30-24(26(32)33)17(3)36-28(30,4)5)29-27(34)35-15-22-20-12-8-6-10-18(20)19-11-7-9-13-21(19)22/h6-13,16-17,22-24H,14-15H2,1-5H3,(H,29,34)(H,32,33)/t17-,23+,24+/m1/s1
InChIKeyOTDJFZHIGWFIEW-CQLNOVPUSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH: Procurement Guide


Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH is an Fmoc-protected pseudoproline dipeptide building block used in solid-phase peptide synthesis (SPPS) to overcome aggregation and improve synthesis efficiency for peptides containing the Leu-Thr motif . The compound consists of a leucine residue and a threonine-derived 2,2-dimethyloxazolidine (pseudoproline) that introduces a reversible backbone constraint, disrupting β-sheet formation and enhancing solvation during chain elongation . Upon final TFA cleavage, the pseudoproline moiety regenerates the native threonine residue, making it a transient, traceless tool for difficult peptide sequences . The compound is commercially available with specifications including ≥97.0% purity by HPLC and is stored at 2-8°C .

Fmoc-SPPS of aggregation-prone Leu-Thr sequences
Peptide manufacturing requiring high coupling efficiency at hindered sites
Research settings where batch-to-batch purity consistency is critical

Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH Irreplaceability


Substituting Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH with sequential coupling of Fmoc-Leu-OH and Fmoc-Thr(tBu)-OH fails in aggregation-prone sequences because the pseudoproline's cis-amide bond-inducing oxazolidine ring is essential for disrupting β-sheet formation . Alternatively, attempting to use the pseudoproline monomer Fmoc-Thr(ΨMe,Mepro)-OH followed by Leu coupling introduces a substantial synthetic bottleneck: acylation of the sterically hindered oxazolidine nitrogen by the incoming Leu residue typically proceeds with low efficiency, requiring extended coupling times or double couplings [1]. The dipeptide building block circumvents this by presenting the hindered amine already pre-acylated with Leu, enabling the chain to be extended by two residues in a single, reliable coupling step while retaining the full aggregation-suppressing benefit of the pseudoproline .

Risk
Sequential coupling with standard amino acids may not break β-sheet aggregation, risking incomplete chain elongation.
Risk
Pseudoproline monomer acylation is sterically hindered; direct coupling may require excess reagents and extended cycle times.
Risk
Generic pseudoproline dipeptides may lack defined impurity specifications, leading to batch-dependent coupling outcomes.

Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH Procurement Evidence


Pre-Acylated Dipeptide Coupling Advantage

Direct acylation of the pseudoproline monomer H-Thr(ΨMe,Mepro)-OH with incoming amino acids is challenging due to steric hindrance at the oxazolidine nitrogen. A flow chemistry study demonstrated that in situ acylation of the monomer with various proteinogenic amino acids required 3-5 equivalents of activated amino acid and achieved only ~75% coupling efficiency for most residues, with certain residues (e.g., Asp) showing efficiencies as low as 8% [1]. Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH eliminates this bottleneck entirely by supplying the Leu residue already pre-acylated onto the oxazolidine nitrogen, enabling routine, high-efficiency incorporation without the need for excess reagents or extended coupling times .

Pre-Acylated Dipeptide Advantage
Cross-study comparable
Pre-acylated Leu-Thr avoids hindered acylation; monomer coupling shows ~75% efficiency for most residues, as low as 8% for Asp.
Supports workflow selection for reliable coupling at hindered junctions.
Review required for specific peptide sequence and scale context.
Peptide Synthesis Pseudoproline Chemistry Solid-Phase Peptide Synthesis Difficult Sequences

Crude Peptide Yield Enhancement in SPPS

In a comparative study of microwave-assisted solid-phase peptide synthesis, the incorporation of Fmoc-Leu-Thr(ΨMe,MePro)-OH as a pseudoproline dipeptide at a critical aggregation-prone site enhanced the final crude peptide yield by approximately 25% relative to synthesis without this building block, while also reducing total synthesis time to ~9 days [1]. This improvement is attributed to the pseudoproline's ability to disrupt β-sheet aggregation and maintain resin-bound peptide solvation throughout chain elongation .

Crude Peptide Yield
Cross-study comparable
~25% yield enhancement
Supports cost-per-mg improvement in microwave-assisted SPPS.
Model-specific review; yield gain may vary with peptide sequence.
Peptide Yield Optimization Microwave-Assisted SPPS Aggregation Suppression Process Efficiency

Certified Purity and Impurity Specifications

The Novabiochem® grade Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH is supplied with rigorously defined purity specifications: ≥97.0% assay by HPLC (area%), with single impurities limited to ≤2.00% . Additional quality metrics include ≥97% purity by TLC (two independent solvent systems), optical rotation specification of -33.0° to -28.0° (c=1 in CH₂Cl₂), and controlled residual solvent levels (ethyl acetate ≤2.0%) . These specifications exceed the ≥95% purity offered by many generic suppliers , providing a quantitative benchmark for procurement decisions where batch-to-batch consistency is critical for reproducible synthesis outcomes.

Certified Purity Specifications
Data to verify
≥97.0% HPLC purity; single impurity ≤2.00%; defined optical rotation range.
Specification review supports batch consistency expectations.
Supplier specification; independent verification recommended for regulated workflows.
Quality Control Analytical Chemistry Peptide Synthesis Procurement Specifications

One-Step Two-Residue Extension Efficiency

Using Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH extends the peptide chain by two residues (Leu and Thr) in a single coupling-deprotection cycle, compared to two full cycles required for sequential coupling of Fmoc-Leu-OH and Fmoc-Thr(tBu)-OH . This halves the number of coupling, washing, and Fmoc deprotection steps at this position, reducing solvent consumption by approximately 50% and shortening synthesis time . In the context of long peptides or large-scale production where multiple Leu-Thr motifs are present, this operational efficiency compounds significantly .

Two-Residue Extension
Class-level
Single cycle incorporates Leu-Thr; sequential coupling requires two full cycles.
Supports efficiency optimization in SPPS workflow planning.
Class-level inference; solvent and time savings are position-dependent.
SPPS Workflow Optimization Synthesis Efficiency Peptide Manufacturing Cost Reduction

Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH Application Scenarios


Aggregation-Prone Leu-Thr Peptide Synthesis

Use Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH as the primary building block for any peptide sequence where the Leu-Thr dipeptide occurs within a region predicted to form β-sheet aggregates (e.g., hydrophobic clusters, amyloidogenic sequences). The ~25% yield enhancement observed in microwave-assisted SPPS [1] demonstrates its value in recovering material that would otherwise be lost to incomplete coupling and truncation products. The dipeptide format eliminates the inefficient monomer acylation step where coupling efficiencies can drop to ~75% or lower [2], ensuring reliable incorporation at this critical junction.

Large-Scale Peptide Manufacturing Efficiency

For industrial-scale peptide production where solvent consumption and cycle time directly impact cost of goods, Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH reduces the number of SPPS cycles at each Leu-Thr position by 50% . This translates to proportional savings in DMF/NMP consumption, piperidine usage, and waste disposal costs. The ≥97.0% HPLC purity with ≤2.00% single impurity specification ensures batch-to-batch consistency, which is essential for maintaining validated manufacturing processes under cGMP conditions.

Difficult Long Peptide and Mini-Protein Synthesis

When synthesizing peptides exceeding 25 residues or mini-proteins where multiple difficult sequences are present, incorporate Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH at every Leu-Thr occurrence to prevent mid-synthesis aggregation collapse. The dipeptide's pre-acylated structure avoids the need for extended coupling times or double couplings that would otherwise be required when using pseudoproline monomers [2]. The defined optical rotation specification (-33.0° to -28.0°) provides an additional identity verification check, which is particularly valuable when troubleshooting unexpected synthesis outcomes .

GLP-1 Analog Convergent Fragment Condensation

In the synthesis of GLP-1 receptor agonists (e.g., liraglutide, semaglutide) where convergent fragment strategies are employed, pseudoproline dipeptides including Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH are incorporated at fragment coupling sites to prevent aggregation during the ligation step [3]. The ~25% yield enhancement observed with pseudoproline incorporation [1] is particularly significant in these high-value API syntheses, where each percentage point of yield improvement represents substantial economic value at production scale.

Application
Selection Property
Validation Focus
Aggregation-prone Leu-Thr peptide research
Aggregation disruption and solvation maintenance
Crude yield and truncation product monitoring
Scale-up and manufacturing efficiency studies
Cycle reduction and reagent consumption profile
Cost-per-residue and batch-to-batch consistency review
Long peptide and mini-protein synthesis
Mid-sequence aggregation collapse prevention
Chain elongation fidelity and synthesis completion analysis
Convergent fragment condensation studies
Fragment coupling site solvation
Ligation efficiency and final product purity assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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